Cas no 56108-27-1 (1-Benzyl-4-(3-trifuoromethyl)-phenyl-4-piperdinol)

1-Benzyl-4-(3-trifuoromethyl)-phenyl-4-piperdinol structure
56108-27-1 structure
Product Name:1-Benzyl-4-(3-trifuoromethyl)-phenyl-4-piperdinol
Numero CAS:56108-27-1
MF:C19H20F3NO
MW:335.363415718079
CID:56896
PubChem ID:12718203
Update Time:2025-04-18

1-Benzyl-4-(3-trifuoromethyl)-phenyl-4-piperdinol Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Benzyl-4-(3-trifuoromethyl)-phenyl-4-piperdinol
    • 1-BENZYL-4-HYDROXY-4-(3-TRIFLUOROTOLYL)PIPERIDINOL
    • 1-BENZYL-4-HYDROXY-4-(3-TRIDLUOROTOLYL)PIPERIDINOL
    • 1-(Phenylmethyl)-4-(3-(trifluoromethyl)phenyl)-4-piperidinol
    • 1-Benzyl-4-hydroxy-4-(3-trifluorotolyl)pi-peridine
    • 1-benzyl-2-phenyl-4-(trifluoromethyl)piperidin-4-ol
    • 1-Benzyl-4-(3-trifuoromethyl)phenyl-4-piperdinol
    • 1-benzyl-4-(3-trifluoromethylphenyl)piperidin-4-ol
    • 1-benzyl-4-[3-(trifluoromethyl)phenyl]-4-piperidinol
    • A8078
    • N-Benzyl-4-(3-trifuoromethyl)-phenyl-4-piperidinol
    • 1-Benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol
    • 56108-27-1
    • N-BENZYL-4-(TRIFLUOROMETHYL)PHENYL-4-HYDROXYPIPERIDINE
    • SCHEMBL3136902
    • 1-Benzyl-4-[3-(trifluoromethyl)phenyl]piperid-4-ol
    • FT-0767907
    • 1-Benzyl-4-(3-trifluoromethyl-phenyl)-piperidin-4-ol
    • Inchi: 1S/C19H20F3NO/c20-19(21,22)17-8-4-7-16(13-17)18(24)9-11-23(12-10-18)14-15-5-2-1-3-6-15/h1-8,13,24H,9-12,14H2
    • Chiave InChI: GJTGVCFKLBBSNT-UHFFFAOYSA-N
    • Sorrisi: FC(C1=CC=CC(=C1)C1(CCN(CC2C=CC=CC=2)CC1)O)(F)F

Proprietà calcolate

  • Massa esatta: 335.15000
  • Massa monoisotopica: 335.14969875g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 3
  • Complessità: 398
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.8
  • Superficie polare topologica: 23.5Ų

Proprietà sperimentali

  • Densità: 1.345
  • Punto di ebollizione: 486.724 °C at 760 mmHg
  • Punto di infiammabilità: 486.724 °C at 760 mmHg
  • PSA: 23.47000
  • LogP: 4.12690
Fornitori consigliati
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.